

Designing a Native Chromatin Immunoprecipitation (ChIP) Assay: Application Notes and Protocols

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This document provides a comprehensive guide to designing and performing a Native Chromatin Immunoprecipitation (**NAP**-ChIP or N-ChIP) assay. It includes detailed application notes, a step-by-step protocol, and guidance on data presentation and interpretation.

Application Notes

Principle of the Assay

Native Chromatin Immunoprecipitation (**NAP**-ChIP) is a powerful technique used to map the in vivo locations of histone modifications and other proteins that are tightly bound to chromatin.[1] [2] Unlike cross-linking ChIP (X-ChIP), **NAP**-ChIP avoids the use of chemical cross-linkers like formaldehyde. Instead, it relies on the natural, stable interactions between proteins (primarily histones) and DNA within the nucleosome structure.[2]

The core principle involves isolating nuclei, followed by enzymatic digestion of the chromatin using Micrococcal Nuclease (MNase).[1][3] MNase preferentially cleaves the linker DNA between nucleosomes, releasing soluble chromatin fragments.[1] An antibody specific to the target protein or histone modification is then used to immunoprecipitate the chromatin complexes. Finally, the associated DNA is purified and can be analyzed by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq) to identify the genomic regions enriched with the target protein.[1][4]

Comparison: Native ChIP vs. Cross-linking ChIP

Choosing between Native ChIP and Cross-linking ChIP depends on the target protein and the experimental goals.

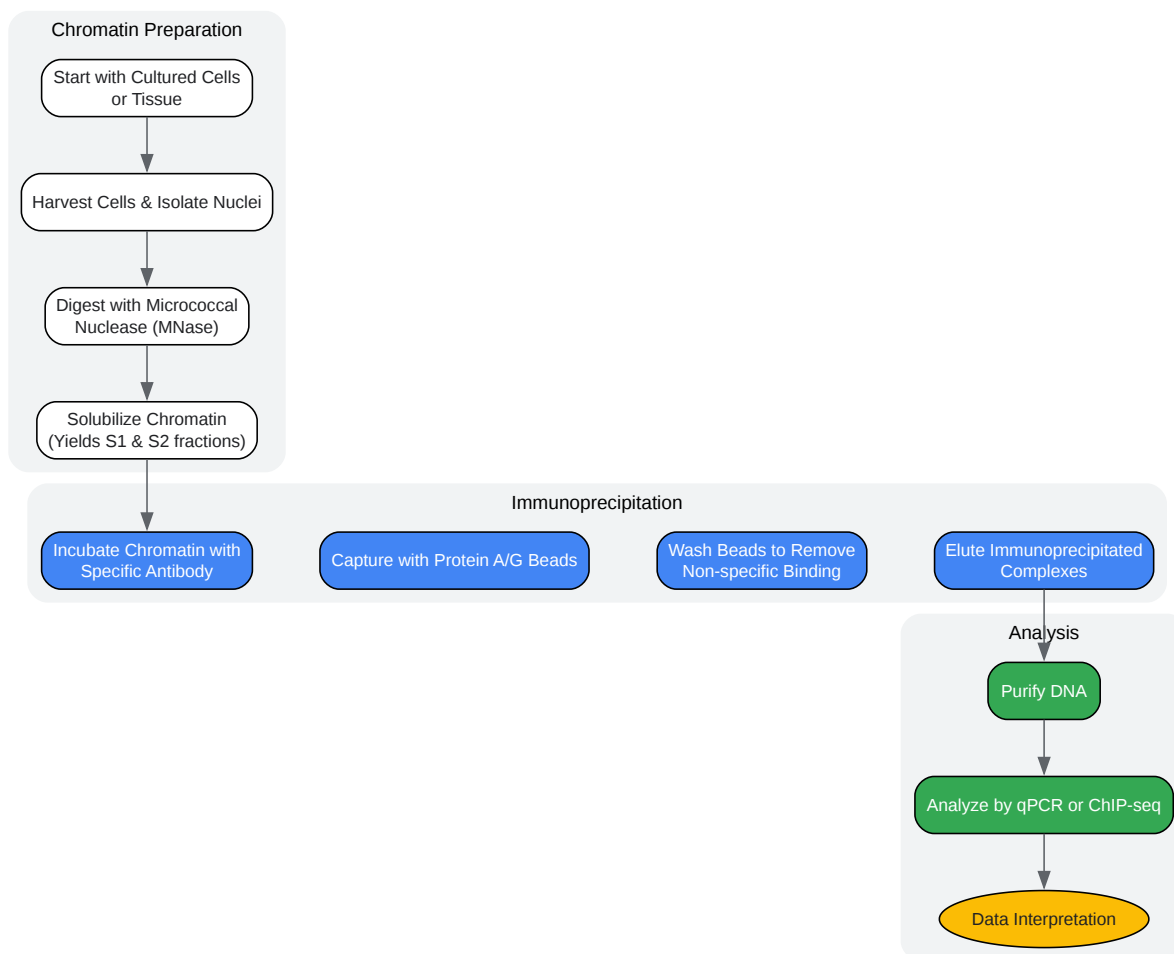
Feature	Native ChIP (NAP-ChIP)	Cross-linking ChIP (X-ChIP)
Principle	Relies on endogenous protein-DNA interactions. No fixation. [2]	Uses formaldehyde to create covalent cross-links between proteins and DNA.[2][5]
Chromatin Fragmentation	Enzymatic digestion with Micrococcal Nuclease (MNase).[1][2]	Sonication or enzymatic digestion.[2][5]
Resolution	High resolution, down to a single nucleosome (~150-175 bp).[2][6]	Lower resolution, typically 200-1000 bp fragments.[2][6]
Primary Applications	Ideal for abundant proteins with strong DNA interactions, such as histones and their modifications.[2][6]	Suitable for a wide range of proteins, including transcription factors and co-factors with transient or weak DNA interactions.[2][6]
Advantages	- More efficient immunoprecipitation.[6]- Greater specificity due to unaltered antibody epitopes.[2][6]- Avoids artifacts from cross-linking.	- Captures transient or indirect protein-DNA interactions.[6]- Applicable to a broader range of proteins and cell types.[6]
Disadvantages	- Generally not suitable for non-histone proteins or transcription factors.[2][6]- Potential for chromatin rearrangement during the procedure.[6]- MNase digestion can be sequence-biased.[6][7]	- Formaldehyde can alter or mask antibody epitopes.[6]- Over-fixation can inhibit chromatin fragmentation.[6]- Cross-linking reversal can be incomplete.

Key Considerations for Experimental Design

- **Antibody Selection:** The success of a ChIP assay is highly dependent on the quality of the antibody.[8] Use a "ChIP-validated" antibody whenever possible.[5] Both monoclonal and polyclonal antibodies can be used, but rabbit monoclonal antibodies often provide high specificity and good performance in ChIP assays.[5] It is crucial to titrate the antibody to find the optimal concentration that maximizes signal-to-noise ratio.[5]
- **Positive and Negative Controls:** Proper controls are essential for interpreting the results.
 - **Positive Control Antibody:** An antibody against a known histone modification with a well-characterized genomic location (e.g., H3K4me3 at the promoter of an actively transcribed gene like GAPDH).
 - **Negative Control Antibody:** A non-specific IgG antibody of the same isotype as the primary antibody is used to determine the level of background signal from non-specific binding.[4]
 - **Positive Control Locus (qPCR):** A gene region known to be enriched for the target protein/modification.
 - **Negative Control Locus (qPCR):** A gene region known to be devoid of the target protein/modification (e.g., a heterochromatic region or an intergenic desert).
- **Chromatin Preparation:** The extent of MNase digestion is a critical parameter that requires optimization. Over-digestion can destroy chromatin integrity, while under-digestion will result in poor yields of soluble chromatin.[6] Perform a time-course or enzyme concentration titration to achieve fragments predominantly in the mono-, di-, and tri-nucleosome size range (150-750 bp).

Visualizations

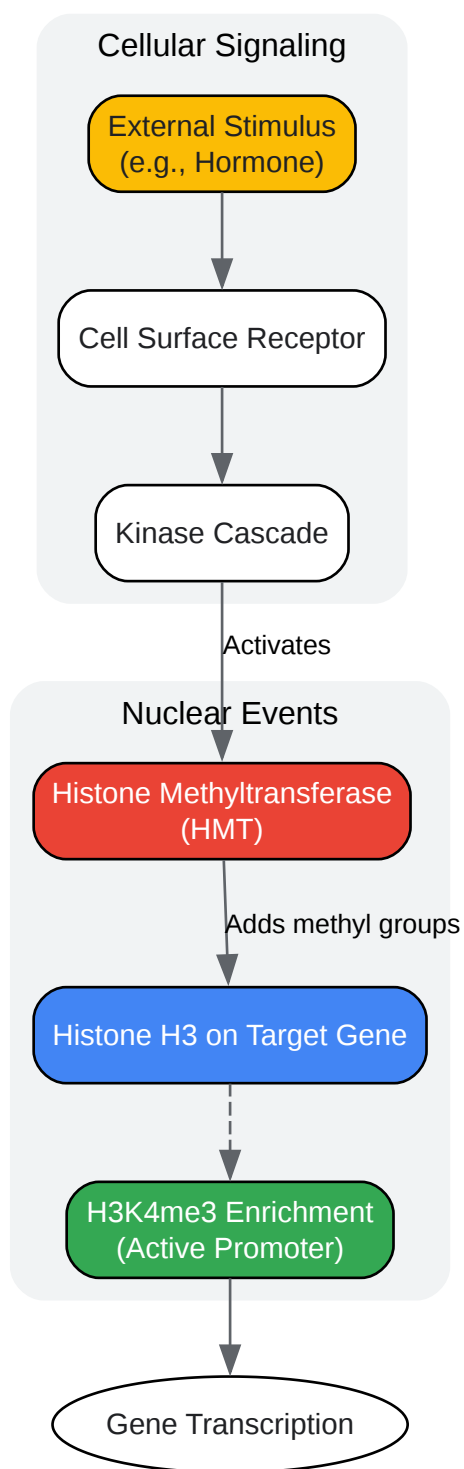
Experimental Workflow Diagram



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Caption: Workflow of the Native Chromatin Immunoprecipitation (**NAP**-ChIP) assay.

Signaling Pathway Example



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Caption: Signaling pathway leading to histone methylation, a target for **NAP-ChIP**.

Detailed Experimental Protocol

This protocol is adapted for cultured mammalian cells.^{[9][10]} All steps should be performed on ice with ice-cold buffers unless otherwise stated.

Stage 1: Preparation of Native Chromatin

- **Cell Harvesting:** Start with approximately 2×10^7 cells. Harvest cells by centrifugation at $1,000 \times g$ for 10 minutes at 4°C . Wash the cell pellet three times with ice-cold PBS.^[10]
- **Cell Lysis:** Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells and release nuclei. Incubate on ice for 10-30 minutes.
- **Nuclei Isolation:** Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle. Monitor nuclear release via microscopy.
- **Wash Nuclei:** Pellet the nuclei by centrifugation (e.g., $10,000 \times g$ for 10 min) and resuspend in Digestion Buffer.

Stage 2: Micrococcal Nuclease (MNase) Digestion

- **Setup:** Resuspend the nuclei pellet in MNase Digestion Buffer at a concentration of approximately 0.5 mg/mL of DNA.
- **Digestion:** Pre-warm the nuclear suspension to 37°C for 5 minutes. Add MNase (e.g., 50 units per 0.5 mg of DNA) and incubate at 37°C for 5 minutes.^[10] Note: The optimal enzyme concentration and digestion time must be determined empirically.
- **Stop Reaction:** Stop the digestion by adding EDTA to a final concentration of 5 mM and placing the tube on ice.^[10]
- **Solubilization:** Centrifuge the sample at $12,000 \times g$ for 5 minutes. The supernatant is the first soluble chromatin fraction (S1).^[10]
- **Dialysis (Optional but Recommended):** Resuspend the pellet in a low-salt lysis buffer and dialyze overnight against the same buffer to release more chromatin.^{[9][10]} After dialysis, centrifuge to pellet insoluble debris. The supernatant is the second soluble chromatin fraction (S2). The remaining pellet (P) contains insoluble chromatin.^[9]

- Analysis of Digestion: Before proceeding, analyze 5 µg of DNA from the S1, S2, and P fractions on a 1.2% agarose gel to check the fragmentation pattern. A successful digestion will show a ladder of fragments corresponding to mono-, di-, and tri-nucleosomes.

Stage 3: Immunoprecipitation (IP)

- IP Setup: In a 1.5 mL tube, combine 100-200 µg of your soluble chromatin fraction (S1 or S2) with 2-5 µg of your ChIP-grade antibody.[\[4\]](#)[\[10\]](#) Add IP Incubation Buffer to a final volume of 1.0 mL.[\[10\]](#)
- Controls: Set up three control tubes:
 - Input: Take 10% of the chromatin used for the IP and store it at -20°C. This will be used for normalization.
 - Negative Control: Use a non-specific IgG antibody instead of the specific antibody.[\[4\]](#)
 - No Antibody Control: To test for non-specific binding to the beads.
- Incubation: Incubate the tubes overnight at 4°C on a rotating platform.[\[1\]](#)[\[10\]](#)
- Bead Preparation: Prepare Protein A or Protein G magnetic beads by washing them three times in IP Incubation Buffer.
- Capture: Add 50 µL of the washed bead slurry to each IP tube and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.[\[1\]](#)

Stage 4: Washing and Elution

- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with a series of wash buffers of increasing stringency (low salt, high salt, LiCl buffer) to remove non-specifically bound proteins and DNA.[\[4\]](#) Perform each wash for 5 minutes at 4°C with rotation.
- Elution: After the final wash, resuspend the beads in 100-200 µL of Elution Buffer (containing SDS and sodium bicarbonate). Incubate at 65°C for 15-30 minutes with occasional vortexing to release the immunoprecipitated material from the beads.[\[9\]](#)

- Collect Supernatant: Pellet the beads and carefully transfer the supernatant (the eluate) to a new tube.

Stage 5: DNA Purification and Analysis

- Protein Digestion: Add Proteinase K to the eluates and the "Input" sample. Incubate at 65°C for at least 2 hours (or overnight) to degrade proteins.[\[1\]](#)[\[4\]](#)
- DNA Purification: Purify the DNA using a standard phenol-chloroform extraction and ethanol precipitation method or a commercial DNA purification kit.
- Quantification: Resuspend the purified DNA in a small volume of TE buffer or nuclease-free water. Quantify the DNA using a fluorometric method (e.g., Qubit).
- Analysis: Use the purified DNA for downstream analysis.
 - qPCR: Use 1-2 µL of DNA per reaction to quantify the enrichment of specific genomic loci.
 - ChIP-seq: Prepare a sequencing library from the purified DNA to perform genome-wide analysis.

Data Presentation and Analysis

Quantitative data should be summarized for clarity and comparison.

Table 1: MNase Digestion Optimization

MNase (Units/0.5 mg DNA)	Digestion Time (min)	Predominant Fragment Size (bp)	% Soluble Chromatin (S1+S2)
25	5	>1000	35%
50	5	150 - 750	78%
50	10	<150	85% (Over-digested)
100	5	<150	90% (Over-digested)

Table 2: Typical DNA Yields from 2x10⁷ Cells

Sample	Typical DNA Yield (ng)
Input (10%)	1000 - 2000
IP (Specific Antibody)	10 - 100
IP (IgG Negative Control)	< 5

Table 3: Example qPCR Data Analysis

Data can be analyzed using two common methods: percent input and fold enrichment.[\[11\]](#)

Target Locus	Antibody	Average Ct	ΔCt (Normalized to Input)	% Input	Fold Enrichment (vs. IgG)
Positive Locus (GAPDH Promoter)	H3K4me3 (Specific Ab)	25.5	2.2	1.85%	37.0
Positive Locus (GAPDH Promoter)	Normal Rabbit IgG	31.0	7.7	0.05%	1.0
Negative Locus (Intergenic Region)	H3K4me3 (Specific Ab)	30.5	7.2	0.07%	1.4
Negative Locus (Intergenic Region)	Normal Rabbit IgG	30.8	7.5	0.06%	1.0

- Percent Input Calculation: $\% \text{ Input} = 100 * 2^{-(\Delta Ct)}$, where $\Delta Ct = (Ct[IP] - (Ct[Input] - \text{Log2(DilutionFactor)}))$.[\[11\]](#)

- Fold Enrichment Calculation: First, calculate $\Delta Ct[\text{Sample}] = Ct[\text{Sample}] - Ct[\text{Input}]$ and $\Delta Ct[\text{IgG}] = Ct[\text{IgG}] - Ct[\text{Input}]$. Then, calculate $\Delta\Delta Ct = \Delta Ct[\text{Sample}] - \Delta Ct[\text{IgG}]$. Fold Enrichment = $2^{(-\Delta\Delta Ct)}$.^[11]

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